![molecular formula C12H19NO4 B2478783 Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2260935-75-7](/img/structure/B2478783.png)

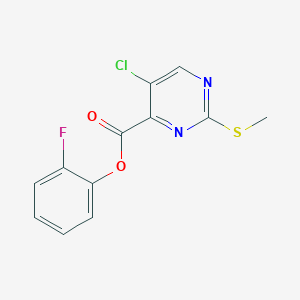

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

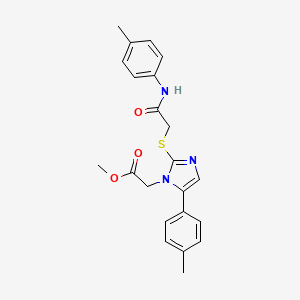

“Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Molecular Structure Analysis

The molecular weight of this compound is 227.30 . The SMILES string is CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC@HC2 .

Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Applications De Recherche Scientifique

Environmental and Health Impact Assessments

Research on oxygenated compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) focuses on their environmental fate, biodegradation, and potential health impacts. MTBE, for instance, has been extensively studied for its high solubility in water, low sorption to subsurface solids, and resistance to biodegradation in groundwater, posing significant contamination risks. Biodegradation studies under aerobic and anaerobic conditions have identified key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with specific enzymes involved in MTBE degradation pathways being identified. This research underscores the environmental persistence of such compounds and the need for effective bioremediation strategies (Squillace et al., 1997), (Thornton et al., 2020).

Decomposition and Environmental Remediation

The decomposition of MTBE using advanced methods like radio frequency (RF) plasma reactors shows promise for environmental remediation. Studies demonstrate the feasibility of RF plasma for decomposing MTBE and converting it into less harmful substances, thus offering alternative methods for mitigating environmental contamination. This innovative approach highlights the potential for using plasma technology in the treatment of air and water pollutants (Hsieh et al., 2011).

Applications in Fuel and Energy

Oxygenated fuels, including MTBE and ETBE, play a crucial role in improving fuel performance and reducing emissions. The inclusion of these additives in gasoline enhances the octane rating and helps in reducing exhaust pollution. Research into the impacts of compression ratios on engine performance when using oxygenated fuels provides insights into optimizing fuel formulations for better efficiency and lower environmental impact. Such studies contribute to the development of eco-friendly fuel alternatives that can supplement or replace traditional fossil fuels (Awad et al., 2018).

Environmental Pollution and Toxicity Concerns

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are of growing concern. These compounds, related in chemical structure to the tert-butyl group, have been detected in various environmental matrices, raising questions about human exposure and potential health impacts. Studies call for further investigation into the environmental behaviors, human health effects, and development of safer alternatives to these widely used chemicals (Liu & Mabury, 2020).

Safety and Hazards

Orientations Futures

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.

Propriétés

IUPAC Name |

tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-8(13)10(15)9(14)6-7/h7-8,10,15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQJBDKWKIIQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)

![N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2478704.png)

![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)

![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478713.png)